molecular formula C18H14N2O3 B11693627 2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide

2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide

Katalognummer: B11693627
Molekulargewicht: 306.3 g/mol
InChI-Schlüssel: IOGBHGFBOHUJPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a nitro group, a naphthalene ring, and a methyl group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide typically involves the nitration of a precursor compound followed by amide formation. One common synthetic route is as follows:

    Nitration: The starting material, 2-methylbenzamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position.

    Amide Formation: The nitrated product is then reacted with 2-naphthylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: The major product is 2-methyl-N-(naphthalen-2-yl)-3-aminobenzamide.

    Substitution: The products depend on the substituents introduced during the reaction.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The naphthalene ring and benzamide structure allow the compound to bind to specific proteins or enzymes, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-methyl-N-(naphthalen-2-yl)benzamide: Lacks the nitro group, which affects its reactivity and biological activity.

    3-nitro-N-(naphthalen-2-yl)benzamide: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

    2-methyl-N-(phenyl)-3-nitrobenzamide: Contains a phenyl group instead of a naphthalene ring, which alters its binding affinity and specificity.

Uniqueness

2-methyl-N-(naphthalen-2-yl)-3-nitrobenzamide is unique due to the combination of its nitro group, naphthalene ring, and methyl group, which confer specific chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H14N2O3

Molekulargewicht

306.3 g/mol

IUPAC-Name

2-methyl-N-naphthalen-2-yl-3-nitrobenzamide

InChI

InChI=1S/C18H14N2O3/c1-12-16(7-4-8-17(12)20(22)23)18(21)19-15-10-9-13-5-2-3-6-14(13)11-15/h2-11H,1H3,(H,19,21)

InChI-Schlüssel

IOGBHGFBOHUJPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.